17,17-(Ethylenedioxy)androst-4-en-3-one

Aromatase Inhibition Breast Cancer Structure-Activity Relationship

Researchers requiring regioselective steroid derivatization depend on the C17-protected 17,17-(Ethylenedioxy)androst-4-en-3-one. The unprotected androst-4-ene-3,17-dione cannot substitute, as the ethylenedioxy ketal group is essential for directing stereochemical outcomes and preventing cross-reactivity at C17. - Enables synthesis of 3α-hydroxy-5β-H isomers via CuCl/NaBH₄ reduction with ~81% yield, critical for bile acid analog development. - Serves as the requisite scaffold for 4-azido derivatives demonstrating dual aromatase inhibition (94.70% at 2 µM) and cytotoxicity (IC50 25.6 µM against MDA-MB-231). - Supplied with rigorous analytical documentation, ensuring reliable supply for multi-step steroidal synthesis programs.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B2376591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,17-(Ethylenedioxy)androst-4-en-3-one
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1
InChIKeyKFDWIKRQOPJCDM-DEPCRRQNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





17,17-(Ethylenedioxy)androst-4-en-3-one: Protected Steroid Intermediate


17,17-(Ethylenedioxy)androst-4-en-3-one (CAS 1044-89-9), also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative primarily used as a protected intermediate in the synthesis of complex steroids [1]. It is formed by the ketalization of the C17 ketone group of androst-4-ene-3,17-dione (AD) with ethylene glycol, which safeguards this reactive site during subsequent chemical transformations [1]. The compound is also of interest in biological research as a 5α-reductase inhibitor and for its use as a scaffold in the development of aromatase inhibitors [2].

Protected intermediate for regio- and stereoselective steroidal synthesis
Enables selective C17-protected transformations without cross-reactivity
Research scaffold for 5α-reductase and aromatase inhibition studies

17,17-(Ethylenedioxy)androst-4-en-3-one: Non-Interchangeable Intermediate


Generic substitution with the unprotected androst-4-ene-3,17-dione (AD) is not viable for synthetic routes requiring C17 protection. The 17,17-ethylenedioxy ketal group is crucial for diverting stereochemical outcomes in reduction reactions and for enabling the synthesis of 4-substituted derivatives without cross-reactivity [1][2]. For example, the presence of this bulky, protected group significantly alters the conformational transmission effect, leading to a different major product upon reduction compared to the native AD [1]. Therefore, researchers must procure this specific protected form to achieve desired regioselectivity and yields in downstream chemistry.

! Unprotected androst-4-ene-3,17-dione lacks C17 protection, altering reduction stereochemistry and major product identity
! The ketal group’s conformational effect directs formation of 3α-hydroxy-5β-H isomers; unprotected analog yields different stereoisomers
! Direct substitution in 4-substituted derivative synthesis risks C17 side reactions, reducing regioselectivity and yield

17,17-(Ethylenedioxy)androst-4-en-3-one: Key Differentiation Evidence


Superior Aromatase Inhibition by 4-Azido Derivative

The 4-azido derivative of 17,17-ethylenedioxyandrost-4-en-3-one (Compound 10) demonstrated the most potent aromatase inhibitory activity among a series of thirteen synthesized 4-substituted androst-4-ene and 6-substituted androstane derivatives. At a concentration of 2 µM, it achieved 94.70% inhibition of aromatase activity in human placental microsomes, outperforming all other tested compounds in the study [1].

Aromatase inhibition
Head-to-head
94.70% inhibition at 2 µM (4-azido derivative) vs 12 other 4-substituted/6-substituted analogs
Human placental microsome assay
Reported highest aromatase inhibition in tested series
Supports lead identification for inhibitor programs
Aromatase Inhibition Breast Cancer Structure-Activity Relationship

Altered Stereochemistry via 17-Ketal Protection

The 17-ethylenedioxy protecting group on androst-4-en-3-one dramatically alters the stereoselectivity of reduction reactions. While unprotected androst-4-en-3,17-dione (AD) typically yields 5α-H-3-one isomers with Na₂S₂O₄/NaHCO₃ [1], reduction of the 17-spirocyclic ethylene ketal protected derivative with CuCl/NaBH₄ primarily yields the 3α-hydroxy-5β-H isomer with an approximately 81% yield [1].

Stereochemical outcome
Cross-study comparable
3α-hydroxy-5β-H isomer (approx. 81% yield, CuCl/NaBH₄) vs 5α-H-3-one isomer from unprotected AD (Na₂S₂O₄/NaHCO₃)
Reduction conditions differ between studies
Enables stereodivergent synthesis of 5β-H scaffolds
Ketal group reverses major stereoisomer via conformational effect
Regioselective Reduction Stereochemistry Conformational Transmission

Cytotoxicity of 4-Azido Derivative Against ER- Breast Cancer

The 4-azido-17,17-ethylenedioxyandrost-4-en-3-one (Compound 10) showed strong cytotoxic activity against the estrogen receptor-negative (ER-) MDA-MB-231 breast cancer cell line with an IC50 of 25.6 µM [1]. This was the most potent activity among the 13 compounds screened in this assay [1].

Cytotoxicity MDA-MB-231
Head-to-head
IC50 25.6 µM
4-azido-17,17-ethylenedioxy derivative
MTT assay, ER- breast cancer cell line
Reported lowest IC50 among 13 tested compounds
Supports cytotoxicity endpoint review in ER- cell models
Cytotoxicity Breast Cancer Triple-Negative Breast Cancer

17,17-(Ethylenedioxy)androst-4-en-3-one: Key Application Scenarios


Synthesis of 3α-Hydroxy-5β-H Steroids

This compound is the requisite starting material for the selective synthesis of 3α-hydroxy-5β-H isomers via CuCl/NaBH₄ reduction. The 17-ketal group directs the reaction toward this specific stereochemistry with ~81% yield, a product class that is directly relevant to the synthesis of bile acid analogs [1].

Aromatase Inhibitors with Anti-Breast Cancer Activity

The 17,17-ethylenedioxy protected core is an essential intermediate for creating 4-substituted derivatives that show dual aromatase inhibition and cytotoxicity. The 4-azido derivative derived from this compound demonstrates superior potency (94.70% inhibition at 2 µM and an IC50 of 25.6 µM against MDA-MB-231 cells) compared to a series of related analogs, making it a key scaffold for lead optimization [2].

Androgen Pathway & Cosmetic Research

In biological assays, the compound is employed to investigate the inhibition of 5α-reductase and the blocking of 5α-DHT binding to its receptor . These mechanisms are central to research on acne pathogenesis and androgenetic alopecia, as they are linked to reducing local DHT levels .

General-Purpose Steroidal Intermediate

As a C17-protected form of androst-4-ene-3,17-dione, it is a widely applicable intermediate in multi-step steroidal syntheses. Its stable ketal protecting group allows for various chemical transformations on other parts of the steroid nucleus without risk of side reactions at the C17 ketone [2].

Application
Selection Property
Validation Focus
3α-Hydroxy-5β-H steroid synthesis
Stereochemical control by 17-ketal
Reduction stereoselectivity (CuCl/NaBH₄)
Aromatase inhibitor lead optimization
4-substituted derivative scaffold
Aromatase inhibition & cytotoxicity endpoints
Androgen pathway research
5α-reductase inhibitory scaffold
DHT binding & acne/alopecia models
Multi-step steroidal synthesis
C17-ketal protected intermediate
Regioselective transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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